3-Amino-4-bromobenzonitrile
Description
Foundational Significance in Organic Synthesis
The utility of 3-amino-4-bromobenzonitrile in organic synthesis is primarily due to its reactive functional groups, which can be selectively targeted to build more complex molecular architectures. The amino group can undergo reactions typical of aromatic amines, while the bromine atom is susceptible to substitution and coupling reactions. The nitrile group can also be transformed into other functionalities.
This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom can be replaced to form new carbon-carbon bonds, leading to the creation of biaryl compounds. Furthermore, the bromine atom can be substituted by various nucleophiles, and the amino group can be involved in cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.
The strategic placement of the amino and bromo substituents on the benzonitrile (B105546) core influences the reactivity and regioselectivity of these transformations. For instance, the electron-donating nature of the amino group can activate the aromatic ring towards certain reactions.
Interdisciplinary Role in Materials Science and Medicinal Chemistry
The applications of this compound extend beyond traditional organic synthesis into the realms of materials science and medicinal chemistry. ontosight.ai
In materials science , this compound and its derivatives are explored for their potential in creating novel materials with specific electronic and optical properties. smolecule.com For example, aromatic compounds containing fluorine, which can be synthesized from precursors like this compound, are of interest for their applications in organic electronics. smolecule.com The structural framework of this compound allows for its incorporation into larger systems like dyes and pigments. ontosight.ai
In medicinal chemistry , this compound serves as a crucial scaffold for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. A significant application is in the synthesis of kinase inhibitors, which are a major class of drugs. For instance, derivatives of similar brominated aminobenzonitriles are used in the synthesis of targeted cancer therapies. The ability to modify the three functional groups allows for the fine-tuning of the molecule's properties to interact with specific biological targets like enzymes and receptors.
Current Research Trajectories and Emergent Applications
Current research continues to uncover new applications for this compound and its derivatives. A notable area of investigation is its use in the synthesis of imaging agents for medical diagnostics. For example, a derivative of this compound is a precursor to imaging agents used in Positron Emission Tomography (PET) to study the serotonin (B10506) transporter (SERT) in the brain, which is relevant for neurological disorders.
Researchers are also exploring its use in the development of novel heterocyclic compounds. The synthesis of substituted 3-aminoindazoles, a class of compounds with significant biological activity, can be achieved from bromobenzonitrile precursors. mdpi.comacs.org These indazoles are found in compounds being investigated for the treatment of Alzheimer's disease and certain cancers. mdpi.com
The versatility of this compound is further highlighted by its use in the synthesis of complex natural products and their analogues. The strategic functionalization of this building block allows for efficient synthetic routes to molecules with interesting pharmacological profiles. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 72635-78-0 | achemblock.combldpharm.com |
| Molecular Formula | C7H5BrN2 | ontosight.aibldpharm.com |
| Molecular Weight | 197.03 g/mol | bldpharm.com |
| IUPAC Name | This compound | achemblock.com |
| SMILES | N#CC1=CC=C(Br)C(N)=C1 | achemblock.combldpharm.com |
Interactive Data Table: Selected Reactions and Derivatives
| Reaction Type | Reagents/Conditions | Product Class | Application Area | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Biaryl compounds | Organic Synthesis | |
| Nucleophilic Substitution | Sodium hydroxide (B78521), potassium carbonate | Substituted benzonitriles | Organic Synthesis | |
| Cyclization | Hydrazine (B178648) | Heterocyclic compounds (e.g., indazoles) | Medicinal Chemistry | mdpi.com |
| Thioether Formation | 2-((methylamino)methyl)phenylboronic acid, Pd(PPh₃)₄ | Thioether derivatives | Medicinal Chemistry (PET imaging) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGUNDAQDTCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Development for 3 Amino 4 Bromobenzonitrile
Strategies for Direct Synthesis of 3-Amino-4-bromobenzonitrile
The direct synthesis of this compound can be approached from two main perspectives: the halogenation of an aminobenzonitrile starting material or the amination of a bromobenzonitrile derivative.
Halogenation of Aminobenzonitrile Scaffolds
A prominent method for the synthesis of this compound involves the direct bromination of 3-aminobenzonitrile (B145674). This electrophilic aromatic substitution is often carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction can be performed under mild conditions, for instance, at room temperature in a solvent like acetonitrile (B52724), to yield the desired product. The presence of the amino group at the 3-position directs the incoming bromo group to the adjacent 4-position. One reported procedure using NBS and ammonium (B1175870) chloride in acetonitrile affords a high yield of the product.
For example, the reaction of a 3-aminobenzonitrile derivative with NBS in acetonitrile can be stirred at room temperature for a short duration to achieve the target compound. The workup typically involves quenching the reaction with water, followed by extraction and purification.
Amination of Bromobenzonitrile Derivatives
Alternatively, the amino group can be introduced onto a pre-existing bromobenzonitrile framework. This can be accomplished through nucleophilic aromatic substitution or through modern catalytic cross-coupling reactions. For instance, the amination of 4-bromobenzonitrile (B114466) derivatives can be achieved using various nitrogen sources. Nickel-catalyzed electrocatalysis has emerged as a powerful tool for C-N bond formation, allowing for the arylation of anilines and other nitrogen nucleophiles with aryl bromides. bohrium.com These methods often exhibit good functional group tolerance and can be performed under mild conditions. bohrium.com
Another approach involves the use of sodium amide in liquid ammonia (B1221849) with 3-bromobenzonitrile (B1265711) as a starting material, followed by the introduction of aniline (B41778) and subsequent treatment with hydrochloric acid to yield this compound.
Reduction Pathways for Nitro-Bromobenzonitrile Precursors
A common and effective strategy for synthesizing this compound is through the reduction of a nitro-bromobenzonitrile precursor, specifically 4-bromo-3-nitrobenzonitrile. technologypublisher.comscbt.comsigmaaldrich.com The nitro group at the 3-position can be selectively reduced to an amino group, leaving the bromo and cyano functionalities intact.
This reduction can be accomplished using various reducing agents. Classic methods may employ metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents like ammonium formate. Other reducing agents like tin(II) chloride or iron in acidic media are also effective for this transformation. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity of the final product.
| Precursor | Reducing Agent | Product | Reference |
| 4-Bromo-3-nitrobenzonitrile | Various | This compound | technologypublisher.comscbt.comsigmaaldrich.com |
Advanced Synthetic Protocols for Aromatic Nitriles
The synthesis of substituted benzonitriles, including precursors to this compound, has been significantly advanced through the development of novel catalytic systems and regioselective functionalization techniques.
Catalytic Approaches in Substituted Benzonitrile (B105546) Synthesis
Modern catalytic methods offer efficient and versatile routes to a wide array of substituted benzonitriles. Copper-catalyzed reactions, for example, have been utilized in the synthesis of substituted quinazolines from benzonitriles, demonstrating the utility of this metal in activating the nitrile functionality. acs.org Palladium catalysis is also extensively used, particularly in cross-coupling reactions to introduce various substituents onto the benzonitrile ring. nih.gov For instance, the Suzuki-Miyaura coupling can be used to form C-C bonds, and Buchwald-Hartwig amination allows for the formation of C-N bonds. These catalytic systems often provide high yields and excellent functional group compatibility. acs.orgd-nb.info
Recent advancements also include the use of N-heterocyclic carbenes (NHCs) as organic catalysts for the atroposelective synthesis of axially chiral benzonitriles, showcasing the potential for creating complex, stereodefined structures. nih.gov
Regioselective Functionalization of Aromatic Rings
Achieving regioselectivity in the functionalization of aromatic rings is a critical challenge in organic synthesis. rsc.org For the synthesis of specifically substituted benzonitriles, directing groups can be employed to control the position of incoming functional groups. While traditional electronic effects of substituents guide electrophilic aromatic substitution, modern methods utilize removable directing groups to achieve otherwise difficult-to-access substitution patterns, such as meta-functionalization. wikipedia.org
For instance, nitrile-containing templates have been developed to direct palladium catalysts to the meta-position of an aromatic ring, enabling C-H olefination at a site that is electronically disfavored. wikipedia.org This strategy relies on the formation of a macrocyclic pre-transition state. wikipedia.org While not a direct synthesis of this compound, these advanced methods for regioselective C-H functionalization highlight the sophisticated tools available to synthetic chemists for constructing complex aromatic molecules. nih.govrsc.org
Chemical Reactivity and Derivatization of 3 Amino 4 Bromobenzonitrile
Reactivity Profiling of the Amino Group
The amino group in 3-amino-4-bromobenzonitrile is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, including acylation, alkylation, and diazotization. These transformations are fundamental in modifying the electronic and steric properties of the molecule, paving the way for the synthesis of various heterocyclic compounds and other functionalized derivatives.
The primary amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. For instance, the reaction with an isocyanate proceeds to form a substituted urea (B33335), a common scaffold in medicinal chemistry. This type of reaction is typically carried out in a suitable solvent like acetonitrile (B52724), often in the presence of a non-nucleophilic base to neutralize the acid generated.
Alkylation of the amino group can also be achieved using various alkylating agents. However, controlling the degree of alkylation to selectively obtain mono- or di-alkylated products can be challenging due to the increased nucleophilicity of the secondary amine intermediate.
Table 1: Examples of Acylation Reactions with Amino Groups
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Acid Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |
| Acid Anhydride ((RCO)₂O) | Amide | Aprotic solvent, optional catalyst (e.g., DMAP) |
The amino group of this compound can be converted into a diazonium salt through a process known as diazotization. chemicalnote.com This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemicalnote.com The resulting diazonium salt is a highly versatile intermediate.
Once formed, the 4-bromo-3-cyanobenzenediazonium salt can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.org In this reaction, the diazonium group is replaced by a nucleophile, often with the assistance of a copper(I) salt catalyst. wikipedia.org This allows for the introduction of a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), a cyano group (CN), or a hydroxyl group (OH). wikipedia.orgorganic-chemistry.org These transformations provide a powerful synthetic route to polysubstituted benzonitrile (B105546) derivatives that might be difficult to access through direct aromatic substitution. organic-chemistry.org
Table 2: Overview of Diazotization and Sandmeyer Reactions
| Reagent(s) | Transformation | Product Type |
|---|---|---|
| NaNO₂, HCl (0-5 °C) | Diazotization | Aryl Diazonium Salt |
| CuCl | Sandmeyer Reaction | Aryl Chloride |
| CuBr | Sandmeyer Reaction | Aryl Bromide |
| CuCN | Sandmeyer Reaction | Aryl Nitrile |
Reactivity Profiling of the Bromo Substituent
The bromo substituent on the aromatic ring of this compound serves as a handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, vinyl arenes, and other conjugated systems. mdpi.com The bromo group in this compound is well-suited to participate in these transformations, including the Suzuki-Miyaura and Heck couplings.
The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org The reaction of this compound with various aryl or vinyl boronic acids (or their esters) can produce a range of biaryl and vinyl benzonitrile derivatives.
A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. mdpi.com The choice of base, solvent, and reaction temperature is crucial for achieving high yields and depends on the specific substrates being coupled. mdpi.com
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, RuPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane/Water, DMF |
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgnih.gov This reaction is particularly useful for the synthesis of substituted alkenes. wikipedia.org The bromo group of this compound can react with a variety of alkenes, such as styrenes and acrylates, to yield the corresponding vinylated benzonitriles.
The catalytic system for the Heck reaction typically consists of a palladium source (e.g., Pd(OAc)₂), often in combination with a phosphine ligand, and a base, which is usually a hindered amine like triethylamine. wikipedia.org The reaction conditions, including solvent and temperature, can be optimized to favor the desired product and minimize side reactions. nih.gov
Table 4: General Protocol for Heck Coupling of Aryl Bromides
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, [Pd(allyl)Cl]₂ |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity Profiling of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and reduction.
The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. libretexts.orgyoutube.com This transformation can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid upon heating. libretexts.orgyoutube.com
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide, which can then be further hydrolyzed to a carboxylate salt under more vigorous conditions. libretexts.orgyoutube.com In some cases, the reaction can be stopped at the amide stage by using milder conditions. youtube.com The enzymatic hydrolysis of nitriles to amides is also a well-established method, often proceeding under mild conditions with high selectivity. dntb.gov.uaresearchgate.net
For this compound, hydrolysis would convert the nitrile group into either a carboxamide or a carboxylic acid, yielding 3-amino-4-bromobenzamide (B582097) or 3-amino-4-bromobenzoic acid, respectively.
The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. libretexts.org
Other reducing agents, such as catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or palladium on carbon), can also be employed for the reduction of nitriles. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for this transformation. organic-chemistry.org The choice of reducing agent may depend on the presence of other functional groups in the molecule.
In the case of this compound, reduction of the nitrile group would yield (3-amino-4-bromophenyl)methanamine.
Table 3: Summary of Potential Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Substituted alkyne |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, ligand, base | Di- or tri-substituted amine |
| Copper-Catalyzed Coupling | Amine or other nucleophile, Cu catalyst, base | C-N or other C-heteroatom bond |
| Nitrile Hydrolysis (Amide) | H₂O, H⁺ or OH⁻ (mild conditions) | Carboxamide |
| Nitrile Hydrolysis (Carboxylic Acid) | H₂O, H⁺ or OH⁻ (vigorous conditions) | Carboxylic acid |
| Nitrile Reduction | LiAlH₄ or H₂/catalyst | Primary amine |
Cycloaddition Reactions
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds.
One notable area where the utility of this compound in MCRs has been investigated is in the synthesis of quinazolin-4(3H)-ones. Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. However, the application of this compound in this context has been met with challenges.
In a study focused on palladium-catalyzed four-component reactions for the synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones, it was observed that the reactivity of the aniline (B41778) derivative is crucial. While various substituted 2-iodoanilines participated effectively in the reaction with trimethyl orthoformate, amines, and carbon monoxide, the use of 2-bromoanilines was not successful. Furthermore, when an activated form of this compound was employed as the substrate under these conditions, only trace amounts of the desired quinazolinone product were obtained. epfl.ch This suggests that the electronic and steric properties of this compound may render it a less suitable substrate for this particular palladium-catalyzed multi-component reaction, hindering the efficient formation of the quinazolinone scaffold.
Table 1: Reactivity of this compound in a Palladium-Catalyzed Four-Component Reaction for Quinazolinone Synthesis epfl.ch
| Starting Material | Reaction Components | Catalyst System | Product | Yield |
| Activated this compound | Trimethyl orthoformate, Aromatic/Aliphatic Amines, Carbon Monoxide | 10% Pd/C, DIPEA | Corresponding Quinazolinone | Trace amounts |
Further detailed research findings and data tables for other types of multi-component reactions involving this compound are not available in the reviewed scientific literature.
Applications in Complex Organic Molecule Synthesis
As a Key Intermediate in Heterocyclic Compound Construction
The amino and nitrile groups are perfectly positioned for cyclization reactions, while the bromine atom offers a site for cross-coupling reactions or further functionalization, enabling the synthesis of a wide array of heterocyclic scaffolds.
The synthesis of quinoline (B57606), a core structure in many pharmaceuticals, can be achieved through various classical methods such as the Friedländer, Pfitzinger, and Doebner reactions. nih.govnih.gov These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound. 3-Amino-4-bromobenzonitrile, as a substituted aniline, can be utilized in these synthetic routes. For instance, the Doebner reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov The amino group of this compound can participate in the initial imine formation, which is a key step in this process. nih.gov
Furthermore, modern synthetic methods provide alternative pathways. The bromine atom on the ring can be leveraged in transition metal-catalyzed reactions to build the quinoline system. While direct synthesis from this compound is specific, the functional groups present are amenable to the conditions used in established quinoline synthesis protocols. iipseries.orgorganic-chemistry.org
| Quinoline Synthesis Method | Key Reactants | Role of this compound |
|---|---|---|
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Serves as the aniline component for imine formation and cyclization. nih.gov |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, Carbonyl compound | Can be chemically modified to create the necessary 2-aminoaryl ketone precursor. |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Could be used to synthesize substituted isatins for this reaction. |
3-Aminoindazoles are recognized as privileged structures in medicinal chemistry, appearing in treatments for various diseases. chemrxiv.org The synthesis of the indazole ring system often involves the cyclization of ortho-functionalized benzonitriles with hydrazine (B178648). chemrxiv.orgaustinpublishinggroup.com Specifically, 2-halobenzonitriles are common starting materials for producing 3-aminoindazoles. chemrxiv.org
A general and efficient two-step synthesis of substituted 3-aminoindazoles has been described starting from 2-bromobenzonitriles. nih.gov This process involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. nih.gov Another approach involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling and condensation process to yield 3-aminoindazoles. organic-chemistry.org The structure of this compound is well-suited for these transformations, where the amino group can be diazotized and replaced, or the nitrile and an adjacent group can undergo cyclization with hydrazine to form the pyrazole (B372694) ring fused to the benzene (B151609) core.
| Starting Material | Key Reagent | Reaction Type | Product |
|---|---|---|---|
| 2-Bromobenzonitriles | Benzophenone hydrazone / Pd catalyst | Palladium-catalyzed arylation followed by cyclization | Substituted 3-Aminoindazoles nih.gov |
| 2-Halobenzonitriles | Hydrazine carboxylic esters / Cu catalyst | Copper-catalyzed cascade coupling-condensation | Substituted 3-Aminoindazoles organic-chemistry.org |
The 1,2,4-triazole (B32235) ring is a crucial pharmacophore found in numerous pharmaceutical and agrochemical compounds. nih.gov The synthesis of 3-amino-1,2,4-triazoles can be achieved through various routes, often involving the cyclization of guanidine (B92328) or hydrazine-derived intermediates. nih.govnih.gov
One common method involves reacting hydrazine with cyanamide (B42294) and formic acid to generate aminoguanidine (B1677879) formate, which is then cyclized. google.com The functional groups on this compound provide multiple pathways to create the necessary precursors for triazole synthesis. The amino group can be converted to a hydrazine, or the nitrile group can be transformed into a guanidine derivative. These intermediates can then undergo intramolecular or intermolecular cyclization to form the triazole ring. For example, a regioselective synthesis of trisubstituted 1,2,4-triazoles has been demonstrated through the reaction of nitrile imines with guanidine derivatives in moderate to good yields. nih.gov
Quinazolinones are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antitumor and anti-inflammatory properties. mdpi.comnih.gov Their synthesis often involves the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. This compound serves as a potential precursor in this context.
In a palladium-catalyzed four-component reaction designed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones, the use of activated this compound was explored. mdpi.com Although this specific method yielded only trace amounts of the desired product, it highlights the compound's relevance as a substrate in developing new synthetic methodologies. mdpi.com Alternative routes, such as a versatile "on-water" protocol using o-bromobenzonitrile, aldehydes, and ammonia (B1221849) with a copper catalyst, have proven effective for quinazolinone synthesis and could be adapted for substrates like this compound. nih.gov Microwave-assisted green chemistry approaches have also been developed, significantly reducing reaction times for the synthesis of 3-amino-quinazolinones from their corresponding benzoxazinones and hydrazine. mdpi.com
| Reactants | Catalyst/Conditions | Key Finding | Reference |
|---|---|---|---|
| 2-iodoanilines, trimethyl orthoformate, amines, CO | Pd/C | Reaction with activated this compound gave only trace product. | mdpi.com |
| o-bromobenzonitriles, aldehydes, aqueous ammonia | CuCl₂, l-proline, Cs₂CO₃, on-water | Versatile protocol for quinazolinone synthesis. | nih.gov |
| Substituted anthranilic acid, acetic anhydride, then hydrazine | Microwave irradiation | Efficient, green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. | mdpi.com |
Benzothiazoles are another class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.gov The most common synthetic route involves the condensation of 2-aminobenzenethiols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. nih.gov
To utilize this compound for benzothiazole (B30560) synthesis, a preliminary step to introduce a thiol (-SH) group ortho to the amino group would be necessary. This could potentially be achieved through various methods, including the Newman-Kwart rearrangement or by leveraging the bromine atom's reactivity. Once the corresponding 2-aminothiophenol (B119425) derivative is formed, it can undergo cyclization. For example, an efficient synthesis of 2-substituted benzothiazoles is achieved through the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org This approach would directly utilize the nitrile group present in the starting material after the introduction of the ortho-thiol group.
Role in the Synthesis of Agrochemical Intermediates
Beyond pharmaceuticals, this compound and its isomers are valuable intermediates in the synthesis of agrochemicals, such as pesticides. The heterocyclic scaffolds derived from this compound, including triazoles, are known to be effective in herbicides and fungicides. nih.gov The presence of the bromine atom is particularly useful, as halogenated aromatic compounds are prevalent in many active agrochemical ingredients due to their enhanced biological activity and stability. The versatility of this compound allows for the creation of a diverse library of compounds that can be screened for potential use in crop protection.
Contributions to Fine Chemical Production
This compound serves as a crucial intermediate in the synthesis of a variety of fine chemicals, which are high-purity, low-volume chemical substances. Its utility stems from the presence of multiple reactive sites—the amino group, the bromo substituent, and the nitrile group—which allow for its incorporation into more complex molecular architectures through various chemical transformations. This compound is a key building block in the production of pharmaceuticals, agrochemicals, and specialty materials like dyes. nbinno.com
In the pharmaceutical industry, this compound is a documented starting material for the synthesis of specific therapeutic agents. nbinno.com For instance, it is utilized in the preparation of certain anti-cancer drugs, where its structure forms a core component of the final active pharmaceutical ingredient (API). nbinno.com One of the notable applications is its role as a key precursor for Erlotinib, a medication used in the treatment of non-small cell lung cancer. nbinno.com
The agrochemical sector also utilizes this compound as an intermediate. nbinno.com It is involved in the synthesis of herbicides, such as Clodinafop-propargyl, contributing to the development of products for crop protection. nbinno.com
Furthermore, this compound is employed in the synthesis of functional dyes. nbinno.com It is a precursor for fluorescent dyes used in biological imaging applications and is also a component in the synthesis of Disperse Red 343. nbinno.com Research has also pointed to its use in creating persistent room-temperature phosphorescent dyes derived from carbazole (B46965), which have high quantum yields. ossila.com Another application includes its use in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines. ossila.com
The versatility of this compound is further highlighted by its use in palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. ossila.com Although its reactivity can be variable, as seen in attempts to synthesize certain quinazolinones where only trace amounts of the desired product were obtained, its role as a building block in organic synthesis is well-established. mdpi.com
The table below summarizes the key applications of this compound in the production of fine chemicals.
| Category | Specific Application/Product | Role of this compound |
| Pharmaceuticals | Erlotinib (Anti-cancer drug) | Key starting material nbinno.com |
| Bichalcophene fluorobenzamidines (Antimutagenic) | Precursor ossila.com | |
| Agrochemicals | Clodinafop-propargyl (Herbicide) | Intermediate in synthesis nbinno.com |
| Specialty Dyes | Disperse Red 343 | Intermediate in synthesis nbinno.com |
| Fluorescent dyes for biological imaging | Precursor nbinno.com | |
| Persistent room-temperature phosphorescent dyes | Precursor ossila.com |
Medicinal Chemistry and Biological Activity Studies of 3 Amino 4 Bromobenzonitrile Derivatives
Rational Design and Synthesis of Bioactive Analogues
The rational design of bioactive analogues of 3-amino-4-bromobenzonitrile often involves leveraging its structure to interact with specific biological targets. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the bromine atom can be involved in halogen bonding or serve as a leaving group in substitution reactions to introduce further diversity.
A common synthetic strategy involves the modification of the amino group. For instance, coupling reactions with various acids or isocyanates can yield a wide array of amide and urea (B33335) derivatives, respectively. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine position allow for the introduction of various aryl or heteroaryl moieties, significantly expanding the chemical space of accessible analogues.
Furthermore, the nitrile group can be a precursor for other functionalities. For example, it can undergo cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.netscielo.org.za
One notable synthetic application of this compound is in the preparation of quinoline (B57606) derivatives. Condensation with diethyl ethoxymethylenemalonate followed by an intramolecular cyclization at high temperature yields a 4-hydroxyquinoline (B1666331) intermediate. This intermediate can be further functionalized to produce a variety of quinoline-based compounds with potential biological activities. google.comnih.gov
Structure-Activity Relationship (SAR) Investigations of Substituted Benzonitriles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives based on the this compound scaffold. These investigations systematically explore how different substituents at various positions on the benzonitrile (B105546) ring influence the compound's potency, selectivity, and pharmacokinetic properties.
The amino group is a key site for modification. SAR studies have shown that acylation or alkylation of this group can significantly impact biological activity. For example, in a series of JNK3 inhibitors, the nature of the substituent on the amide moiety derived from the amino group was found to be critical for both inhibitory potency and isoform selectivity. acs.org
The bromine atom at the 4-position also plays a significant role. Its replacement with different functional groups can modulate the electronic properties and steric profile of the molecule. In some cases, the bromine atom itself is essential for activity, potentially through halogen bonding interactions with the target protein. muni.cz In other instances, it serves as a synthetic handle for introducing larger substituents via cross-coupling reactions, where the nature of the introduced group dictates the resulting biological effects.
The following table summarizes key SAR findings for various derivatives:
| Scaffold/Derivative Class | Key SAR Findings | Impact on Activity |
|---|---|---|
| Aminopyrazole-based JNK3 Inhibitors | Substitution pattern on the pyridine (B92270) ring of the amide moiety. acs.org | Moving a methyl group from the 4'-position to the 2'-position of the pyridine ring reduced JNK3 inhibitory potency but significantly improved JNK3/JNK1 isoform selectivity. acs.org |
| SERT Imaging Agents | The thioether linkage, amino group, and substituents on the phenyl rings. | The thioether group contributes to lipophilicity, the amino group enhances solubility, and electron-withdrawing groups like the cyano group can enhance binding affinity. |
| Tacrine (B349632) Derivatives | Position and nature of halogen substituents on the tacrine core. muni.cz | 3-Bromotacrine derivatives showed higher activity than 1,3-dibromo compounds. 4-Chloro substitution was generally more favorable than 3-chloro substitution for hAChE inhibition. muni.cz |
Exploration of Pharmacological Potentials
Anticancer Activity Profiling
Derivatives of this compound have been explored for their potential as anticancer agents. The core structure serves as a versatile template for the synthesis of compounds that can interact with various targets involved in cancer progression.
One approach involves the synthesis of 1,2,4-triazole (B32235) derivatives. For example, reacting 3-bromobenzonitrile (B1265711) with N-(substituted phenyl)hydrazine carboxamide can yield 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com In a study, these compounds were evaluated against a panel of cancer cell lines, with some derivatives demonstrating significant anticancer activity. mdpi.comresearchgate.net Compound 4i, with a 2,6-dimethylphenyl substitution, was particularly potent against several cell lines, including the CNS cancer cell line SNB-75. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by inhibiting tubulin polymerization. mdpi.comresearchgate.net
Another strategy involves the development of kinase inhibitors. 3-Aminoindazoles, which can be synthesized from 2-bromobenzonitriles, are known to be effective hinge-binding templates for kinase inhibitors. acs.org By incorporating a diaryl urea moiety at the C4-position of the 3-aminoindazole scaffold, a series of potent receptor tyrosine kinase (RTK) inhibitors were developed. These compounds effectively inhibited the kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial targets in oncology. acs.org
The following table presents data on the anticancer activity of selected this compound derivatives:
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | PGI of 38.94% at 10 µM | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal Cancer) | PGI of 30.14% at 10 µM | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | CCRF-CEM (Leukemia) | PGI of 26.92% at 10 µM | mdpi.com |
Antimicrobial and Antifungal Evaluations
The this compound scaffold has also been utilized in the development of antimicrobial and antifungal agents. The diverse chemical modifications possible with this starting material allow for the creation of compounds that can target various microbial pathways.
One area of research has focused on the synthesis of tetrazole derivatives. These compounds can be formed through a [3+2] cycloaddition reaction between a nitrile, such as a benzonitrile derivative, and an azide. researchgate.net Tetrazoles are known to possess a wide range of biological activities, including antimicrobial properties. researchgate.netscielo.org.za Studies have shown that certain 1-substituted-5-aryl-tetrazoles exhibit antimicrobial activity. researchgate.net
Another class of compounds with demonstrated antimicrobial potential are 3-amino-4-aminoximidofurazan derivatives. These molecules, which can be synthesized to incorporate furazan (B8792606) and biguanide (B1667054) moieties, have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.gov In addition to direct antimicrobial effects, some of these derivatives have also been found to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov
The following table summarizes the antimicrobial activity of some compound classes derived from or related to this compound:
| Compound Class | Microorganism | Observed Activity |
|---|---|---|
| 1-Substituted-5-aryl-tetrazoles | Various bacteria and fungi | Antimicrobial activity. researchgate.net |
| 3-Amino-4-aminoximidofurazan derivatives | Staphylococcus aureus | Moderate to significant antimicrobial and antibiofilm activity. nih.gov |
| 3-Amino-4-aminoximidofurazan derivatives | Pseudomonas aeruginosa | Moderate to significant antimicrobial and antibiofilm activity. nih.gov |
Antimalarial Compound Development
The chemical scaffold of this compound has been investigated for its potential in developing new antimalarial drugs. The emergence of drug-resistant strains of the malaria parasite necessitates the discovery of novel compounds with different mechanisms of action.
Research in this area has often focused on the synthesis of heterocyclic compounds derived from substituted benzonitriles. For example, 1,2,4-triazole derivatives have shown promise as antimalarial agents. These compounds can be synthesized from precursors like 3-bromobenzonitrile. mdpi.com The triazole ring is a common feature in many biologically active molecules, and its incorporation into a larger structure can lead to potent antimalarial activity.
While direct studies on this compound derivatives for antimalarial activity are not extensively detailed in the provided search results, the broader class of substituted benzonitriles and their triazole derivatives have been identified as having antiplasmodial and antimalarial properties. mdpi.com This suggests that the this compound scaffold could be a viable starting point for the rational design and synthesis of new antimalarial compounds. Further research would be needed to specifically evaluate derivatives of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Neurological Disorder Therapeutic Research (e.g., Phosphodiesterase Inhibition)
Derivatives of this compound have shown significant promise in the field of therapeutic research for neurological disorders, particularly as inhibitors of phosphodiesterases (PDEs). google.comnih.gov PDEs are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are crucial second messengers in various neuronal signaling pathways. nih.gov
Specifically, this compound has been used as a key starting material in the synthesis of potent and selective inhibitors of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is responsible for the degradation of cGMP, and its inhibition can enhance cGMP-mediated signaling pathways that are important for learning and memory. nih.gov This has led to the investigation of PDE5 inhibitors as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov
A notable synthetic route involves the condensation of 4-amino-3-bromobenzonitrile (B1270737) with ethoxymethylenemalonate, followed by cyclization to form a quinoline ring system. nih.gov Further modifications of this quinoline scaffold have led to the discovery of highly potent PDE5 inhibitors with excellent blood-brain barrier permeability. google.comnih.gov For instance, compound 7a, a quinoline derivative, exhibited a PDE5 IC50 of 0.27 nM and was shown to rescue synaptic and memory defects in a mouse model of Alzheimer's disease. nih.gov
The following table highlights a key derivative and its activity:
| Compound | Target | Activity (IC50) | Therapeutic Potential |
|---|---|---|---|
| Compound 7a (a quinoline derivative) | PDE5 | 0.27 nM | Alzheimer's Disease. nih.gov |
Advanced Characterization Techniques and Computational Analysis
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural and electronic characterization of 3-Amino-4-bromobenzonitrile. Each method offers a unique window into the molecule's properties, from the connectivity of its atoms to the energies of its electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the case of this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants of these protons are influenced by the electronic effects of the three different substituents on the benzene (B151609) ring: the amino group, the bromine atom, and the nitrile group. The protons of the amino group typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. up.ac.za
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the benzene ring and the nitrile group will give rise to a distinct signal. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbon atom attached to the electron-withdrawing nitrile group will be shifted further downfield compared to the other aromatic carbons.
A related compound, 3-bromobenzonitrile (B1265711), shows characteristic proton NMR signals in the aromatic region. chemicalbook.com While not identical, the analysis of such related structures aids in the interpretation of the spectrum of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~5.0-6.0 | Broad Singlet | -NH₂ |
| ¹H | ~6.8-7.5 | Multiplets | Aromatic CH |
| ¹³C | ~110-150 | - | Aromatic C |
| ¹³C | ~115-120 | - | -C≡N |
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of the chemical bonds within this compound. mdpi.com
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:
N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C≡N stretching: The nitrile group has a very characteristic sharp absorption band around 2220-2260 cm⁻¹.
C-Br stretching: The carbon-bromine bond will show a stretching vibration in the lower frequency region of the spectrum.
Aromatic C-H and C=C stretching: These will appear in their characteristic regions of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile and aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.
Computational studies, such as those performed on similar molecules like 2-Bromo-5-methoxybenzonitrile, can aid in the assignment of vibrational modes observed in the experimental spectra. jchps.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300-3500 | FT-IR |
| -C≡N | Stretch | 2220-2260 | FT-IR, Raman |
| Aromatic C-H | Stretch | 3000-3100 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1400-1600 | FT-IR, Raman |
| C-N | Stretch | 1250-1360 | FT-IR |
| C-Br | Stretch | 500-600 | FT-IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular formula C₇H₅BrN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensities. libretexts.org
Fragmentation of the molecular ion can provide further structural information. libretexts.org Possible fragmentation pathways could include the loss of a bromine atom, a hydrogen cyanide (HCN) molecule, or an amino group. The analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the unambiguous determination of their elemental composition.
For a related compound, 4-Amino-3-bromobenzonitrile (B1270737), mass spectrometry is used to confirm its structure. thermofisher.com Predicted collision cross-section values for this compound adducts have been calculated, providing further data for its identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Comment |
|---|---|---|
| [C₇H₅⁷⁹BrN₂]⁺ | 196 | Molecular ion (⁷⁹Br isotope) |
| [C₇H₅⁸¹BrN₂]⁺ | 198 | Molecular ion (⁸¹Br isotope) |
| [C₇H₅N₂]⁺ | 117 | Loss of Br |
| [C₆H₄Br]⁺ | 155/157 | Loss of HCN and NH |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. uzh.chresearchgate.net
The benzene ring and the nitrile group constitute the primary chromophore. libretexts.org The amino group acts as an auxochrome, a substituent that can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. spcmc.ac.in The presence of the bromine atom can also influence the electronic transitions. The solvent used can also affect the position and intensity of the absorption bands.
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. libretexts.org The n→π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the nitrogen atom of the amino group to antibonding π* orbitals. uzh.ch
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the properties of this compound at the molecular level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and other properties of molecules. nepjol.info For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths and bond angles.
Calculate the electronic properties: This includes the distribution of electron density, the dipole moment, and the energies of the molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and the electronic transitions of the molecule.
Simulate spectroscopic data: DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. researchgate.nettandfonline.com These calculated spectra can be compared with the experimental data to aid in their interpretation and assignment. researchgate.netripublication.com
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details about the bonding and electronic delocalization within the molecule.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of this compound. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. researchid.co
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in modeling these molecular orbitals. Analysis of this compound reveals that the HOMO is predominantly localized on the aminophenyl portion, specifically involving the lone pair of the nitrogen atom in the amino group and the π-system of the benzene ring. This localization suggests that this region is susceptible to electrophilic attack. In contrast, the LUMO is primarily distributed over the electron-withdrawing benzonitrile (B105546) segment of the molecule, indicating this area as the likely site for nucleophilic attack.
The energy of the HOMO and LUMO provides quantitative insight into the molecule's electronic behavior. A larger HOMO-LUMO energy gap generally corresponds to higher stability and lower chemical reactivity. jchps.com For molecules with similar structures, this gap can fall within the range of 3.5 to 4.0 electron volts (eV), signifying significant stability. This energy difference is crucial as it correlates with the energy required for electronic transitions, often corresponding to absorption in the ultraviolet-visible (UV-Vis) spectrum.
| Parameter | Description |
|---|---|
| HOMO Localization | Primarily on the aminophenyl ring and amino group |
| LUMO Localization | Primarily on the benzonitrile moiety |
| Typical Energy Gap (ΔE) | 3.5 - 4.0 eV |
Vibrational Frequency Calculations and Spectral Prediction
Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of this compound. Computational methods, especially DFT, are employed to calculate theoretical vibrational frequencies, which are then compared with experimental data to assign spectral bands accurately. researchmathsci.orgscience.gov
The theoretical calculations are often performed using methods like B3LYP with a 6-311++G(d,p) basis set. cumhuriyet.edu.tr The calculated harmonic frequencies are typically scaled to correct for anharmonicity and improve agreement with experimental results. researchmathsci.org
For this compound, characteristic vibrational modes include:
N-H stretching: The amino group exhibits asymmetric and symmetric stretching vibrations.
C≡N stretching: The nitrile group shows a strong, characteristic absorption.
C-H stretching: Aromatic C-H stretching vibrations are also present.
C-Br stretching: The carbon-bromine bond vibration occurs at lower frequencies.
The close correlation between the calculated and observed vibrational frequencies provides strong evidence for the accuracy of the computationally optimized molecular structure. researchid.co
| Vibrational Mode | Typical Frequency Range (cm-1) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Amino |
| C-H Aromatic Stretch | 3000 - 3100 | Benzene Ring |
| C≡N Stretch | 2220 - 2260 | Nitrile |
| C-Br Stretch | 500 - 600 | Bromo |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insights into the bonding and electronic structure of a molecule. uni-muenchen.de It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by transforming the molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.debatistalab.com
Furthermore, NBO analysis provides a quantitative measure of the natural atomic charges, offering a more intuitive picture of the electron distribution compared to other population analysis methods. uni-muenchen.de This information is vital for understanding the molecule's electrostatic potential and its reactivity towards other chemical species.
| Donor NBO | Acceptor NBO | Interaction Type | Effect |
|---|---|---|---|
| LP(N) of Amino Group | π(C-C) of Benzene Ring | n → π | Stabilization through electron delocalization |
| LP(Br) | π(C-C) of Benzene Ring | n → π | Contribution to molecular stability |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including the simulation of electronic absorption spectra (UV-Vis). aps.orgaps.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. jchps.com
For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its UV-Vis absorption bands. The lowest energy transition is typically the HOMO → LUMO transition. This transition often possesses an intramolecular charge transfer (ICT) character, where electron density is transferred from the electron-donating amino group and phenyl ring to the electron-withdrawing nitrile group.
The calculated absorption wavelengths (λmax) from TD-DFT are generally in good agreement with experimental measurements. These calculations can also be performed to account for solvent effects, providing a more accurate comparison with experimental spectra recorded in solution. The insights gained from TD-DFT are crucial for understanding the photophysical properties of the molecule and its potential applications in areas like optoelectronics.
| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S₀ → S₁ | ~300-350 | > 0.1 | HOMO → LUMO | π → π*, Intramolecular Charge Transfer (ICT) |
Methodological Advancements and Future Research Directions
Development of Green Chemistry Approaches in 3-Amino-4-bromobenzonitrile Synthesis
Traditional synthetic routes to aromatic nitriles, including precursors for this compound, often rely on methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov These classic approaches frequently involve harsh reaction conditions, the use of toxic heavy metal cyanides (e.g., CuCN, KCN, NaCN), and the generation of significant metal waste, posing environmental and safety concerns. nih.govnih.gov The principles of green chemistry are driving a shift towards more sustainable and eco-friendly synthetic strategies.
Recent advancements focus on minimizing hazardous waste and improving energy efficiency. One promising area is the use of ionic liquids as recyclable solvents and catalysts. researchgate.netnih.gov For instance, a novel green route for benzonitrile (B105546) synthesis utilizes an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgrsc.org This approach has been successfully applied to a variety of aromatic nitriles and demonstrates high yields and 100% benzaldehyde (B42025) conversion in some cases. researchgate.netnih.gov
Photoredox catalysis is another emerging green approach, using visible light to initiate chemical transformations under mild conditions. scielo.brresearchgate.net This method can bypass the need for high temperatures and strong reagents often required in traditional synthesis. researchgate.net Furthermore, biocatalysis presents an appealing alternative for industrial manufacturing, offering exceptionally mild reaction conditions and high efficiency. nih.gov Engineered aldoxime dehydratases (Oxd) have been developed for the scalable, cyanide-free synthesis of aromatic nitriles, reducing the environmental footprint of production. nih.gov
The table below compares traditional and green approaches for the synthesis of aromatic nitriles, highlighting the potential benefits of applying these modern methods to the synthesis of this compound.
Table 1: Comparison of Synthetic Approaches for Aromatic Nitriles
| Feature | Traditional Methods (e.g., Sandmeyer) | Green Chemistry Approaches |
|---|---|---|
| Cyanide Source | Toxic metal cyanides (CuCN, KCN) nih.gov | Non-metallic sources, in-situ generation nih.gov |
| Reaction Conditions | Often harsh (high temperatures, strong acids) nih.gov | Mild (e.g., room temperature, visible light) researchgate.netnih.gov |
| Catalysts | Stoichiometric heavy metals nih.gov | Recyclable ionic liquids, biocatalysts, photocatalysts researchgate.netnih.gov |
| Solvents | Volatile organic compounds | Ionic liquids, water, or solvent-free conditions rsc.orgnih.gov |
| Waste Generation | Significant heavy metal waste nih.gov | Reduced waste, biodegradable byproducts nih.govmdpi.com |
| Atom Economy | Often low | Generally higher |
Innovations in Catalytic Systems for Benzonitrile Transformations
The transformation of the benzonitrile scaffold is heavily reliant on catalysis. Innovations in this area have led to more efficient, selective, and versatile synthetic methods. Transition-metal catalysis has become a central tool for cyanation reactions, largely replacing older, less efficient methods. nih.gov Metals such as Palladium, Ruthenium, Copper, and Nickel are at the forefront of these advancements. nih.govresearchgate.netchinesechemsoc.org
Palladium-catalyzed coupling reactions are powerful tools for constructing quinazolinone derivatives from aniline (B41778) precursors, although attempts to use activated this compound in some multicomponent reactions resulted in only trace amounts of the desired product, indicating that specific catalytic systems may require further optimization for this particular substrate. mdpi.com Ruthenium has gained significant attention due to its multiple oxidation states and its ability to catalyze oxidative cyanation using safer cyanating agents like acetone (B3395972) cyanohydrin. nih.gov
Dual photoredox and nickel catalysis has enabled the cyanation of aryl halides under benign conditions, using operationally safe, metal-waste-free cyanide sources. chinesechemsoc.org Copper catalysis is also a prominent strategy, used in the direct cyanation of terminal alkynes and in methods that achieve the complete cleavage of the C≡N triple bond in the cyanide anion for nitrogen transfer. scielo.brresearchgate.net
Beyond traditional transition metals, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for assembling the benzonitrile framework via benzannulation protocols. acs.org These catalysts offer a metal-free alternative for the synthesis of highly substituted benzonitriles. nih.gov
The following table summarizes various modern catalytic systems used for cyanation reactions, which are applicable to the synthesis and transformation of benzonitrile derivatives like this compound.
Table 2: Modern Catalytic Systems for Cyanation Reactions
| Catalyst System | Metal/Catalyst | Typical Cyanide Source | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed | Palladium (e.g., Pd/C) mdpi.com | K₄[Fe(CN)₆], Zn(CN)₂ researchgate.net | High efficiency, broad substrate scope researchgate.net |
| Ruthenium-Catalyzed | Ruthenium complexes nih.gov | Acetone cyanohydrin nih.gov | Use of safer cyanide sources, multiple oxidation states nih.gov |
| Copper-Catalyzed | Copper salts (e.g., CuOTf) scielo.br | Cyanogen iodide, Zn(CN)₂ scielo.br | Cost-effective, versatile for various substrates scielo.br |
| Photoredox/Nickel Dual Catalysis | Nickel complex + Photocatalyst chinesechemsoc.org | Organic cyanation reagents chinesechemsoc.org | Mild conditions, use of benign cyanide sources chinesechemsoc.org |
| N-Heterocyclic Carbene (NHC) | Organic NHC acs.org | N/A (assembly from precursors) acs.org | Metal-free, novel reaction pathways acs.orgnih.gov |
Automation and High-Throughput Synthesis Strategies
The demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automation and high-throughput synthesis techniques. These strategies allow for the rapid synthesis, purification, and screening of numerous derivatives from a core scaffold like this compound.
Robotic synthesis platforms can automate the repetitive and precise tasks of organic synthesis, increasing reproducibility and enabling chemists to explore a much wider chemical space in a shorter amount of time. chemistryworld.com By systematically varying reagents that react with the amino, bromo, and nitrile functional groups of this compound, automated systems can generate large libraries of analogues.
Flow chemistry and the use of microreactors represent another significant advancement. researchgate.net In flow systems, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch chemistry. For the synthesis of this compound derivatives, flow chemistry could enable the safe handling of potentially toxic cyanating agents and allow for the rapid optimization of reaction conditions for cross-coupling or amination reactions.
High-throughput experimentation, coupled with automated purification and analysis (e.g., via mass spectrometry and HPLC), can accelerate the discovery of new molecules with desired properties. This approach is invaluable for screening catalytic reactions or for identifying lead compounds in medicinal chemistry programs.
Emerging Applications in Material Science and Supramolecular Chemistry
The distinct electronic and structural features of this compound make it a highly attractive building block for the design of functional materials and complex supramolecular architectures. The interplay between its electron-donating amino group, electron-withdrawing nitrile group, and the reactive bromo group provides multiple avenues for molecular engineering.
In material science , benzonitrile derivatives are being explored for applications in optoelectronics. For example, carbazole-benzonitrile compounds have been developed as universal bipolar host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence organic light-emitting diodes (OLEDs). rsc.org The amino and bromo groups on the this compound ring offer handles to attach other functional moieties, such as carbazole (B46965) units, to tune the electronic properties for specific applications.
In supramolecular chemistry , the nitrile and amino groups are excellent candidates for directing non-covalent interactions. The nitrile group can act as a hydrogen bond acceptor, while the amino group is a hydrogen bond donor. nih.gov This donor-acceptor capability is fundamental to creating self-assembling systems that form well-ordered structures like liquid crystals or molecular networks. Recent research has shown that a supramolecular macrocycle can precisely recognize various benzonitrile derivatives through non-covalent interactions, forming "key-lock" complexes. nih.gov This highlights the potential of the benzonitrile moiety in molecular recognition and the construction of complex host-guest systems.
The bromo group provides a crucial site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the core structure to be elaborated into larger, more complex functional molecules. Furthermore, the nitrile group itself can be converted into other functional groups, such as tetrazoles via "click" reactivity or carboxylic acids via hydrolysis, enabling rapid functional group diversification in the solid state. nih.gov
Table 3: Potential Applications of this compound in Advanced Materials
| Application Area | Role of Functional Groups | Potential Material/System |
|---|---|---|
| Organic Electronics (OLEDs) | Amino/Nitrile: Tune electronic properties (HOMO/LUMO levels). Bromo: Link to other chromophores. | Bipolar host materials, fluorescent dyes. rsc.org |
| Supramolecular Assemblies | Amino/Nitrile: Direct self-assembly via hydrogen bonding. nih.gov | Liquid crystals, porous organic frameworks, gels. |
| Molecular Recognition | Nitrile: Acts as a binding site for host molecules. nih.gov | Components of chemical sensors, host-guest complexes. nih.gov |
| Functional Polymers | Amino/Bromo: Serve as monomer functionalization points. | Conductive polymers, high-performance plastics. |
Q & A
Q. What are the recommended methods for synthesizing 3-Amino-4-bromobenzonitrile in laboratory settings?
The synthesis typically involves nucleophilic aromatic substitution or direct functionalization of pre-existing benzonitrile frameworks. For example, bromination of 3-aminobenzonitrile using brominating agents like NBS (N-bromosuccinimide) under controlled conditions can yield the target compound. Reaction optimization should include temperature control (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity?
Purification methods include:
- Recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Flash chromatography with a polar/non-polar solvent system (e.g., hexane:ethyl acetate 3:1).
Purity is confirmed via: - HPLC (≥98% purity threshold, using a C18 column and UV detection at 254 nm).
- Melting point analysis (compare to literature values; deviations >2°C indicate impurities) .
Q. What spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?
Key techniques:
- NMR Spectroscopy :
- ¹H NMR : Amino protons appear as broad singlets (~δ 5.5–6.5 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., doublets for adjacent bromine).
- ¹³C NMR : Nitrile carbon resonates at ~δ 115–120 ppm, and brominated carbons are deshielded (δ 120–130 ppm).
- IR Spectroscopy : Sharp absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H stretches at ~3350–3450 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a face shield during scale-up reactions.
- Engineering Controls : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Collect brominated byproducts in halogenated waste containers .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃). The amino group can participate in hydrogen bonding, influencing regioselectivity in subsequent functionalization. Reaction yields depend on solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C optimal) .
Q. What computational approaches are used to predict the reactivity and synthetic pathways of this compound derivatives?
- Density Functional Theory (DFT) : Models electron density distributions to predict sites for electrophilic/nucleophilic attacks.
- Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys or Pistachio) propose feasible routes by analyzing reaction databases. For example, substituting the bromine with methoxy groups can be simulated to assess steric/electronic effects .
Q. In what ways can this compound serve as a precursor in designing enzyme inhibitors or bioactive molecules?
- Pharmacophore Development : The nitrile group can act as a bioisostere for carboxylate or carbonyl groups, enhancing metabolic stability.
- Kinase Inhibitor Design : Bromine enables halogen bonding with ATP-binding pockets in kinases.
- Click Chemistry : The amino group facilitates conjugation with alkyne-bearing moieties for targeted drug delivery.
Biological activity assays (e.g., IC₅₀ determination via fluorescence polarization) validate inhibitor potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
